molecular formula C13H8Br2N2 B2748719 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline CAS No. 866138-38-7

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline

Cat. No.: B2748719
CAS No.: 866138-38-7
M. Wt: 352.029
InChI Key: SOZJZUGULOXZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with bromine atoms at the 6 and 8 positions and a pyrrole ring at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline typically involves the bromination of 2-(1H-pyrrol-2-yl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrrole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZJZUGULOXZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.